molecular formula C28H28OSi B15074776 (o-Tolyloxy)tri(o-tolyl)silane

(o-Tolyloxy)tri(o-tolyl)silane

Katalognummer: B15074776
Molekulargewicht: 408.6 g/mol
InChI-Schlüssel: ONTILTVGCKCOQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(o-Tolyloxy)tri(o-tolyl)silane is a chemical compound with the molecular formula C28H28OSi and a molecular weight of 408.621 g/mol . This compound is part of the organosilicon family, which is known for its diverse applications in various fields due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of (o-Tolyloxy)tri(o-tolyl)silane typically involves the reaction of o-tolylsilane with o-tolyloxy compounds under specific conditions. The exact synthetic routes and reaction conditions can vary, but common methods include the use of catalysts and controlled temperature environments to ensure the desired product is obtained . Industrial production methods may involve large-scale reactions in specialized reactors to produce the compound in significant quantities.

Analyse Chemischer Reaktionen

(o-Tolyloxy)tri(o-tolyl)silane undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and organometallic compounds.

The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

(o-Tolyloxy)tri(o-tolyl)silane has several applications in scientific research, including:

Wirkmechanismus

The mechanism of action of (o-Tolyloxy)tri(o-tolyl)silane involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or reactant in various chemical reactions, influencing the rate and outcome of these processes. The exact molecular targets and pathways involved depend on the specific application and conditions .

Vergleich Mit ähnlichen Verbindungen

(o-Tolyloxy)tri(o-tolyl)silane can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C28H28OSi

Molekulargewicht

408.6 g/mol

IUPAC-Name

(2-methylphenoxy)-tris(2-methylphenyl)silane

InChI

InChI=1S/C28H28OSi/c1-21-13-5-9-17-25(21)29-30(26-18-10-6-14-22(26)2,27-19-11-7-15-23(27)3)28-20-12-8-16-24(28)4/h5-20H,1-4H3

InChI-Schlüssel

ONTILTVGCKCOQT-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1O[Si](C2=CC=CC=C2C)(C3=CC=CC=C3C)C4=CC=CC=C4C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.